molecular formula C13H15ClN4S B2889402 methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 1164476-15-6

methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No. B2889402
CAS RN: 1164476-15-6
M. Wt: 294.8
InChI Key: PBXNRZFZDJXAKP-SSZFMOIBSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the cyanotetrahydro-1(2H)-pyrazine group might be reactive towards nucleophiles, while the chlorophenyl group could undergo reactions typical of aromatic halides .

Scientific Research Applications

Synthesis Techniques and Methodologies

  • An efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved under ultrasound irradiation, highlighting a methodology that significantly reduces reaction times and improves yields (Machado et al., 2011).

Anticancer Applications

  • Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated for their anticancer properties, specifically against breast carcinoma cell lines, demonstrating promising anticancer activity (Gomha et al., 2014).

Electronic and Optical Properties

  • Studies have been conducted on pyrazine-based low-bandgap copolymers for applications in bulk heterojunction solar cells, showing excellent thermal stability and efficient charge transfer (Yuan et al., 2010).
  • Additionally, electrochromic materials employing pyrazine derivatives have been synthesized, demonstrating potential applications in NIR electrochromic devices (Zhao et al., 2014).

Medicinal Chemistry and Drug Design

  • Folate antagonists synthesized from pyrazine derivatives have been explored for antimalarial effects, although they did not show significant activity in initial tests (Werbel et al., 1978).
  • Several pyrazoline derivatives have been synthesized and evaluated for antidepressant activities, with specific substitutions on the phenyl ring increasing activity (Palaska et al., 2001).

Structural and Molecular Analysis

  • Investigations into the crystal and molecular structure of pyrazole derivatives have provided insights into intramolecular interactions and structural stability (Kavitha et al., 2003).

Green Chemistry Approaches

  • A green approach to the synthesis of pyrazolo pyrimidine carboxylate derivatives has been developed, emphasizing high yields and environmentally friendly methods (Yadav et al., 2021).

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on how it interacts with biological targets. This could involve binding to a specific protein, interfering with a biological pathway, or other mechanisms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. If it has interesting biological activity, it could be studied further as a potential pharmaceutical. If it has unique physical or chemical properties, it could have applications in materials science or other fields .

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNRZFZDJXAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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